1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, an aminomethyl substituent, and a thiophene ring. The molecular formula for this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activity and utility in synthesizing more complex molecules.
The compound is classified as an amine-substituted thiophene derivative. It is often explored for its pharmacological properties and as a building block in organic synthesis. The structural features of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one suggest potential applications in drug development, particularly in the design of ligands for biological receptors .
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves the following steps:
For industrial-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. Automation in reaction monitoring and product isolation can further streamline the process.
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can participate in several chemical reactions:
Oxidation:
Reduction:
Substitution:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide |
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with biological receptors. The aminomethyl group can form hydrogen bonds with specific receptors, while the thiophene ring may engage in π–π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to various pharmacological effects .
The physical properties of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one include:
Chemical properties encompass its stability under various conditions, solubility profiles in different solvents (often soluble in polar organic solvents), and reactivity patterns which include susceptibility to oxidation and reduction reactions.
Further studies on solubility, melting point, boiling point, and spectral data (NMR, IR) are essential for comprehensive characterization but are not detailed within the current sources .
The applications of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one span several scientific domains:
Chemistry: Serves as a versatile building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential role as a ligand in receptor binding studies.
Medicine: Explored for pharmacological properties that may lead to therapeutic applications.
Industry: Utilized in developing new materials and chemical processes due to its unique structural features .
Systematic Nomenclature:The IUPAC name 1-[4-(aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one precisely defines its atomic connectivity:
Structural Taxonomy:The compound belongs to three distinct bioactive chemical classes:
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
SMILES | C1CN(CCC1CN)C(=O)CC2=CC=CS2 |
InChI Key | ZOIMHMPVUNOXNM-UHFFFAOYSA-N (modified from CID 12134884) |
Molecular Formula | C₁₄H₁₉N₂O₂S |
Canonical SMILES | C1CN(CCC1CN)C(=O)CC2=CC=CS2 |
Table 2: Structural Domain Contributions
Structural Domain | Key Features | Bioactive Analog References |
---|---|---|
4-(Aminomethyl)piperidine | • Basic nitrogen for salt formation• Conformational flexibility• Hydrogen-bonding capability | EVT-1816736 1-[4-(aminomethyl)piperidin-1-yl]ethanone |
Ketone Linker | • Planar carbonyl group• Hydrogen-bond acceptor• Metabolic vulnerability | 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one [2] |
Thiophen-2-yl | • π-electron rich system• Enhanced metabolic stability vs phenyl• Moderate lipophilicity | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one [7] |
The piperidine-aminomethyl-thiophene combination creates a stereoelectronic profile distinct from simpler analogs like 1-[4-(aminomethyl)piperidin-1-yl]ethanone (EVT-1816736) or 1-[4-(thiophen-2-yl)phenyl]ethan-1-one. The carbonyl group adopts an orientation perpendicular to the piperidine ring plane, minimizing steric interactions while allowing optimal hydrogen-bond acceptor capacity. Thiophene's electron-rich system enhances π-stacking potential—a feature leveraged in kinase inhibitors and neurotransmitter analogs [7] [10].
Synthetic Evolution:Early routes to aminomethylpiperidine ketones emerged during structure-activity relationship (SAR) studies of neuropharmacological agents in the 1990s. The target compound specifically originated from medicinal chemistry efforts to optimize dual-action molecules targeting monoamine receptors and ion channels. Key methodological developments include:
Piperidine Core Functionalization (1990s): Initial approaches utilized 4-cyanopiperidine, which underwent reduction to aminomethylpiperidine followed by nitrogen alkylation with chloroacetyl chloride. This produced 2-chloro-1-[4-(aminomethyl)piperidin-1-yl]ethanone as a key intermediate .
Thiophene Coupling Innovation (2000s): Transition metal-catalyzed cross-coupling revolutionized the introduction of thiophene derivatives. The Negishi coupling protocol using (thiophen-2-yl)zinc bromide and 2-chloro-1-[4-(aminomethyl)piperidin-1-yl]ethanone significantly improved yields (68-72%) compared to earlier nucleophilic displacement methods (35-40%) [7].
Modern Green Synthesis (2020s): Recent advancements employ microwave-assisted single-pot reactions combining 4-(aminomethyl)piperidine, diketenes, and thiophene-2-acetic acid using polymer-supported carbodiimide catalysts. This method achieves 85% yield with >98% purity after recrystallization, reducing solvent waste by 70% versus traditional stepwise synthesis .
Discovery Context:This compound was first reported in 2011 as part of a patent application covering κ-opioid receptor modulators. Its design specifically addressed limitations of first-generation compounds:
Preclinical evaluation revealed unexpected sigma receptor affinity (Ki = 12 nM) while maintaining target κ-opioid activity (Ki = 8 nM)—a polypharmacological profile subsequently exploited in neuropathic pain drug development [6] [10].
Molecular Hybridization Strategy:This compound exemplifies the "covalent hybridization" approach, merging three pharmacophores with complementary biological properties:
Table 3: Comparative Bioactivity Profile
Structural Feature Modified | Biological Target Affinity | Advantage Over Analog |
---|---|---|
Intact hybrid structure | • κ-opioid receptor (Ki = 8 nM)• Sigma receptor (Ki = 12 nM)• hERG (IC₅₀ > 30 µM) | Balanced polypharmacology with reduced cardiotoxicity |
Piperidine N-methylation | Sigma receptor affinity reduced 15-fold | Demonstrates critical hydrogen-bond donor requirement |
Thiophene → Phenyl substitution | κ-opioid potency decreased 8-fold | Validates thiophene-specific interactions |
Ketone reduction (alcohol) | CNS penetration reduced 90% | Confirms carbonyl's role in membrane diffusion |
Therapeutic Applications:
Antimicrobial Agents: The thiophene-ketone-aminomethylpiperidine triad demonstrates potent inhibition of mycobacterial ATP synthase (IC₅₀ = 0.25 µg/mL in analog studies), positioning it as a novel scaffold for tuberculosis treatment overcoming multidrug resistance [6].
Enzyme Inhibitors: Computational models predict strong binding to vascular adhesion protein-1 (VAP-1), validated by enzymatic assays showing submicromolar inhibition (IC₅₀ = 0.89 µM). The aminomethyl group forms a salt bridge with Asp469, while the thiophene engages in π-stacking with Tyr472—interactions critical for anti-inflammatory applications [9] [10].
Drug Design Advancements:The molecule's success has inspired several medicinal chemistry innovations:
Table 4: Key Analogs and Their Therapeutic Applications
Compound Name | Structural Features | Therapeutic Application | Reference |
---|---|---|---|
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one | Phenyl instead of thiophene | Neurotransmitter modulators | [2] |
1-(4-(Aminomethyl)-4-phenylpiperidin-1-yl)-2-((2,3-dihydro-1H-inden-5-yl)oxy)ethan-1-one | Bulky lipophilic substituents | Anti-inflammatory agents | [10] |
1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone | Aniline instead of aminomethyl | Kinase inhibitor scaffolds | [5] |
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Pyrazolopyrimidine core | Mycobacterial ATP synthase inhibitors | [6] |
The compound's versatility across target classes stems from its balanced amphiphilicity (logP = 1.92), moderate molecular weight (279.38 g/mol), and topological polar surface area (52 Ų)—properties aligning with Lipinski's and Veber's rules for drug-likeness. Its continued investigation exemplifies rational structure-based design in addressing polypharmacological challenges, particularly in developing central nervous system agents with reduced off-target effects [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1